REACTION_SMILES
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[Br:7][CH2:8][c:9]1[cH:10][cH:11][c:12]([Cl:15])[n:13][cH:14]1.[C:17]([Cl:18])([Cl:19])([Cl:20])[Cl:21].[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][NH:6]1.[OH2:16]>>[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][N:6]1[CH2:8][c:9]1[cH:10][cH:11][c:12]([Cl:15])[n:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(CBr)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Clc1ccc(CN2CCOCC2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |